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Compound of Interest

Compound Name: 5,7-Dimethoxyflavanone

Cat. No.: B086047 Get Quote

This technical guide provides an in-depth overview of the spectroscopic data for 5,7-
Dimethoxyflavanone, a naturally occurring flavanone with various biological activities. The

information presented is intended for researchers, scientists, and professionals in the field of

drug development and natural product chemistry. This document details the Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with

the experimental protocols utilized for their acquisition.

Spectroscopic Data
The structural elucidation of 5,7-Dimethoxyflavanone is supported by a combination of

spectroscopic techniques. The data from ¹H NMR, ¹³C NMR, MS, and IR analyses are

summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for 5,7-Dimethoxyflavanone (500 MHz, CDCl₃)[1]
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2', H-6' 7.41 – 7.43 d 7.5

H-3', H-5' 7.31 – 7.38 t 7.5

H-4' 2.12 m -

H-6 6.07 d 2.5

H-8 6.05 d 2.5

H-2 5.29 dd 12.5, 2.5

H-3a 3.04 dd 17.5, 12.5

H-3b 2.79 dd 17.5, 2.5

7-OMe 3.79 s -

5-OMe 3.75 s -

Table 2: ¹³C NMR Spectroscopic Data for 5,7-Dimethoxyflavanone (CDCl₃)[1]
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Carbon Assignment Chemical Shift (δ, ppm)

C-4 196.50

C-7 167.70

C-5 163.90

C-8a 162.50

C-1' 138.50

C-2', C-6' 128.50

C-3', C-5' 128.00

C-4' 126.00

C-4a 105.86

C-6 93.64

C-8 92.76

C-2 78.78

7-OMe 55.66

5-OMe 55.13

C-3 45.60

Table 3: Mass Spectrometry (MS) Data for 5,7-Dimethoxyflavanone

Technique m/z (relative intensity, %) Interpretation

EIMS[1]
285 (44), 284 (14), 180 (100),

152 (42), 137 (38)

[M+H]⁺, [M]⁺, Retro-Diels-

Alder fragmentation products

GC-MS[2] 284, 180, 152, 122, 137
Molecular ion and

characteristic fragments

Table 4: Infrared (IR) Spectroscopic Data for 5,7-Dimethoxyflavanone[1]
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Wavenumber (cm⁻¹) Interpretation

2924 C-H stretch (aromatic)

1676 C=O stretch (ketone)

1608 C=C stretch (aromatic)

1159 C-O stretch (ether)

828 C-H bend (aromatic)

763 C-H bend (aromatic)

701 C-H bend (aromatic)

Experimental Protocols
The spectroscopic data presented were obtained through standardized analytical procedures

for the characterization of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) was performed to

determine the fragmentation pattern of the molecule.[1] Gas Chromatography-Mass

Spectrometry (GC-MS) analysis was also conducted, with characteristic fragments observed at

m/z 180, 284, and 152.[2]

Infrared (IR) Spectroscopy: The IR spectrum was obtained using an FTIR spectrometer. The

analysis revealed characteristic absorption bands corresponding to the functional groups

present in the molecule, such as the carbonyl group, aromatic rings, and ether linkages.[1]

Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic characterization of 5,7-Dimethoxyflavanone is

illustrated in the diagram below. This process ensures a comprehensive structural elucidation

of the compound.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b086047#spectroscopic-data-of-5-7-
dimethoxyflavanone-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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